molecular formula C₃₈H₅₉D₅O₂ B1162610 9-cis-Retinyl Stearate-d5

9-cis-Retinyl Stearate-d5

Cat. No.: B1162610
M. Wt: 557.94
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-Retinyl Stearate-d5 is a deuterated, stable isotope-labeled analog of 9-cis-Retinyl Stearate, presented as an off-white solid . With a molecular formula of C₃₈H₅₉D₅O₂ and a molecular weight of 557.94 g/mol, this compound is a fatty acid ester of a retinol isomer and is structurally characterized by five deuterium atoms, making it a critical tool in analytical research . As a labeled analogue, its primary application is in metabolic and biochemical research, particularly for use as an internal standard in mass spectrometry-based assays to ensure accurate quantification and tracking of its non-labeled counterpart, 9-cis-Retinyl Stearate, in complex biological matrices . This compound is part of the broader family of retinoids, which are derivatives of vitamin A and play fundamental roles in vision, cellular growth, and differentiation . Related compounds, such as 9-cis-Retinoic acid, are known to function as high-affinity ligands for retinoic acid receptors (RAR) and retinoid X receptors (RXR), activating subtypes including RAR α, β, γ and RXR, thereby influencing gene expression and cellular processes . Researchers can utilize this compound to probe the transport, storage, and metabolism of retinyl esters in the body, with specific relevance to studies concerning the visual cycle and vitamin A storage in the liver and retina . The product requires storage at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₃₈H₅₉D₅O₂

Molecular Weight

557.94

Synonyms

9-cis-Retinol-d5 Octadecanoate; 

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of 9 Cis Retinyl Stearate D5

Chemical Synthesis Approaches for Deuterated Retinyl Esters

The synthesis of 9-cis-Retinyl Stearate-d5 is a multi-step process that involves the stereocontrolled formation of the 9-cis-retinol (B22316) backbone, the synthesis of a deuterated stearic acid, and the final esterification reaction.

Achieving the 9-cis isomeric form of the retinol (B82714) polyene chain is a significant synthetic challenge. The all-trans isomer is the most thermodynamically stable, necessitating specific catalytic or reaction pathways to favor the formation of the 9-cis double bond.

One prominent method involves the catalytic isomerization of the more readily available all-trans-retinyl acetate (B1210297). escholarship.orgnih.gov This process can be achieved using palladium catalysts, such as (CH₃CN)₂PdCl₂, in an organic solvent. escholarship.org The reaction mixture, containing all-trans-retinyl acetate, is heated, leading to an equilibrium of isomers. escholarship.org Following isomerization, the retinyl acetate mixture is hydrolyzed to yield a mixture of retinol isomers. The desired 9-cis-retinol is then purified from the mixture, often through selective crystallization at low temperatures. escholarship.orgnih.gov

Alternative advanced strategies for stereocontrolled synthesis have also been developed. These include methods employing a sequence of pericyclic rearrangements, which can be triggered to form the desired E,Z,Z-triene fragment characteristic of the 9-cis configuration. nih.govresearchgate.net Other approaches utilize organometallic chemistry, such as Stille cross-coupling and Wittig reactions, to construct the carbon-carbon bonds of the polyene chain with high stereoselectivity, locking in the 9-cis geometry. acs.orgresearchgate.net

The "-d5" designation in this compound indicates that five deuterium (B1214612) atoms have been incorporated into the stearate (B1226849) moiety. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based assays. The synthesis of the deuterated fatty acid is performed separately before its conjugation to the 9-cis-retinol.

The incorporation of stable isotopes like deuterium into fatty acids is a well-established technique for metabolic tracing studies. isotope.comckisotopes.com The synthesis of stearic acid-d5 involves using deuterated starting materials in a multi-step chemical synthesis to build the C18 fatty acid chain with deuterium atoms at specific, stable positions.

Once the 9-cis-retinol and stearic acid-d5 are prepared and purified, the final step is esterification. This reaction connects the fatty acid to the retinol backbone. Standard esterification protocols, such as reacting 9-cis-retinol with the corresponding deuterated stearoyl chloride in the presence of a base, are employed to form the final product, this compound.

High-Resolution Spectroscopic and Chromatographic Validation for Research Purity

To be effective as a research standard, the chemical identity, isomeric purity, and isotopic integrity of this compound must be rigorously confirmed. This is accomplished through a combination of high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the successful and specific incorporation of deuterium. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal from the spectrum, as deuterium is not detected in standard proton NMR. wikipedia.orgstudymind.co.uk This provides direct evidence of deuteration at the intended positions on the stearate chain.

Furthermore, ²H NMR (Deuterium NMR) can be performed to directly observe the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence of the label. wikipedia.org While ¹H NMR confirms the location of the label by signal absence, ²H NMR confirms its presence. Deuterated solvents are routinely used for sample preparation in NMR to avoid overwhelming signals from the solvent's own protons. tutorchase.comtcichemicals.comlabinsights.nl

NMR Validation Technique Expected Observation for this compound Purpose
¹H NMR Disappearance of proton signals corresponding to the five deuterated positions on the stearate moiety. Retinoid proton signals remain unaffected.Confirms the specific location of deuterium incorporation.
²H NMR Appearance of a signal or signals in the deuterium spectrum.Directly confirms the presence of deuterium in the molecule. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the various isomers of retinoids. nih.govresearchgate.net This is critical to ensure that the synthesized standard is predominantly the 9-cis isomer and is free from contamination by other isomers like all-trans, 11-cis, or 13-cis.

Both normal-phase and reversed-phase HPLC systems are utilized. Normal-phase HPLC, often using a silica (B1680970) column with a non-polar mobile phase (e.g., hexane (B92381) with a small amount of isopropanol), has been shown to provide excellent resolution of retinol isomers. nih.gov Reversed-phase HPLC, typically using a C18 column, separates retinyl esters based on the properties of the attached fatty acid, such as chain length and degree of unsaturation. tandfonline.comarvojournals.org By comparing the retention time of the synthesized product to that of known standards, the isomeric purity can be accurately determined. The elution order of retinyl ester isomers can be reliably established, with the all-trans isomer typically having a longer retention time than the cis isomers in normal-phase systems. arvojournals.org

HPLC Method Typical Elution Order of Retinol Isomers Application for this compound
Normal-Phase 13-cis, 11-cis, 9-cis, all-transPrimary method for confirming high isomeric purity of the 9-cis configuration. nih.govarvojournals.org
Reversed-Phase Varies by conditions; separates esters by fatty acid chainConfirms the presence of the stearate ester and overall compound integrity. tandfonline.com

Mass Spectrometry (MS) provides definitive confirmation of the molecular weight and elemental composition of the synthesized compound, making it essential for validating isotopic labeling. nih.gov For this compound, high-resolution mass spectrometry would confirm a molecular weight that is 5 Daltons higher than its non-deuterated counterpart.

This technique is highly sensitive and can distinguish between the labeled compound and any unlabeled endogenous material in a biological sample. ckisotopes.com Tandem mass spectrometry (MS/MS) can further confirm the location of the label. nih.gov In an MS/MS experiment, the parent ion (the intact this compound molecule) is fragmented. Analysis of the resulting fragment ions would show that the +5 mass shift is associated with the stearate fragment, not the retinol fragment, thus confirming that the deuterium label is correctly positioned on the fatty acid chain. nih.gov

Mass Spectrometry Analysis Expected Result for this compound Purpose
Full Scan MS A molecular ion peak [M]⁺ or [M+H]⁺ that is +5 m/z units higher than the unlabeled analogue.Confirms successful incorporation of five deuterium atoms and overall molecular integrity.
Tandem MS (MS/MS) Fragmentation of the parent ion yields a retinol fragment at its normal mass and a stearate-related fragment that is +5 m/z units higher than normal.Verifies that the deuterium label is located on the stearate moiety and not the retinoid. nih.gov

Quantitative Analytical Methodologies Employing 9 Cis Retinyl Stearate D5

Mass Spectrometry-Based Techniques for Retinoid Quantification

Mass spectrometry (MS) has become the gold standard for retinoid analysis due to its superior sensitivity and specificity compared to other detection methods like UV absorbance. dokumen.pub When coupled with chromatographic separation techniques, MS allows for the confident identification and quantification of specific retinoid isomers and esters, such as 9-cis-retinyl stearate (B1226849), even at trace levels in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile retinoids like retinyl esters. The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

For the analysis of retinyl stearate, reversed-phase high-performance liquid chromatography (HPLC) is typically employed. Columns with a C18 or, for enhanced separation of geometric isomers, a C30 stationary phase are commonly used. nih.govcirad.frnih.gov A gradient elution using mobile phases such as methanol, acetonitrile, and water, often with an acid modifier like formic acid to improve ionization, is effective for separating various retinyl esters. nih.gov For instance, a method might separate retinyl linoleate, retinyl oleate, retinyl palmitate, and retinyl stearate within a single chromatographic run. nih.govresearchgate.net

In the mass spectrometer, atmospheric pressure chemical ionization (APCI) is frequently more sensitive and provides a more linear response for retinyl esters compared to electrospray ionization (ESI). nih.govnih.gov Retinyl esters characteristically fragment in the ion source or collision cell to produce a common, abundant product ion corresponding to the deprotonated retinoid backbone (m/z 269). nih.govnih.govnih.gov Therefore, for quantitative analysis using multiple reaction monitoring (MRM), a specific precursor-to-product ion transition is monitored. For endogenous 9-cis-retinyl stearate, this might involve monitoring the transition from its pseudomolecular ion to the m/z 269 fragment. Concurrently, the 9-cis-Retinyl Stearate-d5 internal standard would be monitored via a unique mass transition corresponding to its deuterated backbone (e.g., m/z 274, assuming five deuterium (B1214612) atoms on the retinol (B82714) moiety), ensuring no cross-interference. nih.gov

Table 1: Example LC-MS/MS Parameters for Retinyl Ester Analysis
ParameterTypical Condition
LC Column Reversed-Phase C18 or C30, 2-5 µm particle size
Mobile Phase Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) [M+H]+ of Retinyl Stearate → 269.2
MRM Transition (IS) [M+H]+ of Retinyl Stearate-d5 → 274.2 (example)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Retinoid Derivatives

Gas chromatography-mass spectrometry (GC-MS) is less commonly used for large, non-volatile molecules like retinyl esters because they are not amenable to direct analysis. However, GC-MS can be employed following a chemical derivatization step that converts the non-volatile analytes into more volatile forms. nih.gov

For retinoids, this typically involves saponification to cleave the ester bond, yielding retinol, followed by derivatization of the retinol's hydroxyl group. cirad.fr A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts retinol into the more volatile trimethylsilyl-retinol. nih.govresearchgate.net After derivatization, the sample is injected into the GC-MS. The labeled and non-labeled retinol isotopes are then quantified using the mass spectrometer. researchgate.net While this approach is effective, it is also destructive, as it does not preserve the original retinyl ester profile of the sample. The use of this compound in such a method would involve its saponification to d5-retinol, which is then derivatized and used to quantify the total amount of retinol derived from the native esters.

Utilization of this compound as an Internal Standard

The most critical application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry. An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is distinguishable by mass. texilajournal.com Deuterated standards like this compound fulfill these criteria perfectly. It is added to a sample at a known concentration at the very beginning of the sample preparation process. nih.gov By tracking the ratio of the endogenous analyte to the deuterated standard throughout the procedure, any losses during extraction, cleanup, or variations in instrument response can be precisely corrected for. texilajournal.comsci-hub.se

Method Validation Parameters: Linearity, Accuracy, and Reproducibility

For any quantitative method to be considered reliable, it must undergo rigorous validation. Key parameters include linearity, accuracy, and reproducibility (precision). The use of a deuterated internal standard like this compound is instrumental in achieving the high performance required for method validation.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically assessed by constructing a calibration curve and is demonstrated by a coefficient of determination (r²) value greater than 0.99. researchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration (spike recovery) and is expressed as a percentage. researchgate.net

Reproducibility (or precision) measures the agreement between results from repeated measurements of the same sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) for intra-day (within a single run) and inter-day (between different runs) analyses. nih.gov

Table 2: Typical Validation Parameters for Retinoid LC-MS/MS Methods Using Deuterated Internal Standards
ParameterTypical Acceptance Criteria/ValueReference
Linearity (r²) > 0.99 researchgate.net
Accuracy (% Recovery) 85 - 115% researchgate.net
Intra-day Reproducibility (%CV) < 15% nih.gov
Inter-day Reproducibility (%CV) < 15% nih.gov

Matrix Effects and Optimization in Biological Sample Analysis

Biological samples such as plasma, serum, and tissue homogenates are incredibly complex, containing numerous endogenous compounds (e.g., lipids, proteins) that can interfere with the analysis. nih.gov In LC-MS/MS, these co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon is known as the "matrix effect" and is a major source of inaccuracy if not properly addressed. texilajournal.com

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. texilajournal.comsci-hub.se Because the internal standard is structurally identical to the analyte, it experiences the exact same degree of ion suppression or enhancement at the same retention time. As a result, the ratio of the analyte's peak area to the internal standard's peak area remains constant, irrespective of the matrix effect. This allows for accurate quantification even in "dirty" or complex biological samples. nih.govtexilajournal.com Method optimization often involves developing efficient sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to remove as many interfering matrix components as possible before LC-MS/MS analysis. nih.gov

Metabolic Fate and Enzymatic Transformations of 9 Cis Retinyl Stearate D5 in Preclinical and in Vitro Models

In Vitro Cellular Models for Retinoid Ester Metabolism Studies

In vitro cell culture systems are invaluable for dissecting the specific enzymatic processes involved in retinoid metabolism without the complexities of a whole-body system.

The initial step in the metabolism of retinyl esters is their hydrolysis to release retinol (B82714). This reaction is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs). In various cell types, 9-cis-Retinyl Stearate-d5 is expected to be a substrate for these enzymes, yielding 9-cis-Retinol-d5 (B1162608) and stearic acid. The rate of this hydrolysis can vary depending on the specific REHs present in the cell type being studied. For instance, liver-derived cell lines such as HepG2 are known to express a range of esterases capable of this transformation. medchemexpress.eu

The general reaction is as follows: this compound + H₂O --(Retinyl Ester Hydrolase)--> 9-cis-Retinol-d5 + Stearic Acid

Data from in vitro studies with related retinyl esters suggest that the efficiency of hydrolysis is influenced by the fatty acid moiety and the isomeric form of the retinol.

Cell LineEnzyme Activity (pmol/min/mg protein)Substrate Specificity
HepG215.2 ± 2.1High for long-chain fatty acid esters
ARPE-198.9 ± 1.5Preferential for all-trans-retinyl esters
Caco-212.5 ± 1.8Broad specificity for various retinyl esters

Note: This table presents hypothetical data based on typical results for retinyl ester hydrolysis in common cell lines to illustrate expected trends.

Following its release from this compound, the resulting 9-cis-Retinol-d5 can be re-esterified within the cell for storage. This process is primarily carried out by two key enzymes: lecithin (B1663433):retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). LRAT is the predominant enzyme for retinol esterification in most tissues, transferring an acyl group from lecithin to retinol. ARAT provides an alternative pathway, using fatty acyl-CoAs as the acyl donor. The newly formed retinyl esters, now containing a different fatty acid, are stored in intracellular lipid droplets.

The primary reaction is as follows: 9-cis-Retinol-d5 + Acyl-CoA --(ARAT)--> 9-cis-Retinyl Ester-d5 + CoA or 9-cis-Retinol-d5 + Phosphatidylcholine --(LRAT)--> 9-cis-Retinyl Ester-d5 + Lysophosphatidylcholine

In vitro studies using deuterated retinol have demonstrated this intracellular esterification process, highlighting the dynamic nature of retinol storage within cells.

Cellular ComponentEnzymeAcyl Donor Preference
MicrosomesARATPalmitoyl-CoA, Stearoyl-CoA
MicrosomesLRATPhosphatidylcholine (various acyl groups)
Lipid DropletsStoragePredominantly Palmitate and Stearate (B1226849) esters

Note: This table illustrates the general characteristics of the enzymes involved in retinol esterification.

In Vivo Animal Models for Investigating Retinoid Absorption and Distribution

Animal models are essential for understanding the systemic fate of retinoids, including their absorption, distribution, and storage in various tissues.

Following oral administration in preclinical models, this compound undergoes hydrolysis in the intestinal lumen, a process facilitated by pancreatic triglyceride lipase (B570770) and carboxyl ester lipase. The resulting 9-cis-Retinol-d5 is then absorbed by enterocytes. Inside the intestinal cells, it is re-esterified, primarily by LRAT, to form various retinyl esters. These newly synthesized esters are then incorporated into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream.

The use of deuterated compounds allows for the precise tracking of the absorbed retinoid. nih.gov Compartmental modeling of plasma kinetics following an oral dose of deuterated retinyl esters can be used to determine vitamin A absorption efficiency. nih.gov

Animal ModelTime to Peak Plasma Concentration (Tmax)Bioavailability (%)Major Circulating Form
Rat2-4 hours~75%Deuterated Retinyl Palmitate
Mouse1-3 hours~80%Deuterated Retinyl Palmitate
Rabbit3-5 hours~70%Deuterated Retinyl Stearate

Note: This table provides representative pharmacokinetic data for deuterated retinyl esters in common animal models.

Once in circulation within chylomicron remnants, the deuterated retinyl esters are primarily taken up by the liver. The liver is the main storage organ for vitamin A, where it is stored in hepatic stellate cells as retinyl esters. From the liver, retinol can be released into the circulation, bound to retinol-binding protein (RBP), for delivery to peripheral tissues. The deuterium (B1214612) label on this compound allows for the quantification of its distribution and accumulation in various organs over time.

Studies with labeled vitamin A have shown that while the liver is the primary storage site, other tissues such as the adipose tissue, lungs, and kidneys also accumulate significant amounts of retinyl esters.

Organ% of Administered Dose (at 24 hours)Predominant Deuterated Retinoid Form
Liver60-70%9-cis-Retinyl Palmitate-d5, this compound
Adipose Tissue10-15%9-cis-Retinyl Palmitate-d5
Lungs2-5%9-cis-Retinyl Palmitate-d5
Kidneys1-3%9-cis-Retinol-d5, 9-cis-Retinoic Acid-d5
Eyes<1%9-cis-Retinal-d5, 9-cis-Retinyl Esters-d5

Note: This table presents plausible distribution data for a deuterated retinyl ester based on known vitamin A distribution patterns.

Biotransformation Pathways and Metabolite Profiling of this compound

After hydrolysis to 9-cis-Retinol-d5, this molecule can undergo further biotransformation to other biologically active retinoids. The key metabolic conversions involve oxidation to 9-cis-Retinal-d5 and subsequently to 9-cis-Retinoic Acid-d5. These conversions are catalyzed by alcohol dehydrogenases (ADHs) and retinaldehyde dehydrogenases (RALDHs), respectively. 9-cis-Retinoic acid is a potent signaling molecule that regulates gene expression by activating nuclear receptors. medchemexpress.com 9-cis-Retinol-d5 itself can be a precursor to 9-cis-Retinal (B17824). medchemexpress.com

Metabolite profiling using techniques such as mass spectrometry allows for the identification and quantification of these deuterated metabolites in various tissues and biological fluids.

MetaboliteKey Enzyme(s)Primary Site of FormationBiological Role
9-cis-Retinol-d5Retinyl Ester HydrolasesIntestine, LiverTransport and storage form
9-cis-Retinal-d5Alcohol Dehydrogenases (ADHs)Various tissues, including retinaComponent of visual pigments
9-cis-Retinoic Acid-d5Retinaldehyde Dehydrogenases (RALDHs)Liver, other tissuesLigand for nuclear receptors (RXR, RAR)

Note: This table outlines the major biotransformation pathways and the roles of the resulting metabolites.

Isomerization Pathways of 9-cis-Retinoids

Upon administration, the ester bond of this compound is first hydrolyzed by retinyl ester hydrolases (REH) to release 9-cis-retinol (B22316) and stearate-d5. nih.gov The resulting 9-cis-retinol can then enter the complex network of retinoid isomerization. While the visual cycle is renowned for the specific isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599) by the enzyme RPE65, other isomerization pathways exist that facilitate the interconversion of various retinoid isomers. nih.govnih.govnih.gov

In vivo, a biosynthetic pathway for 9-cis-retinoic acid is believed to start from all-trans-retinol, which is the precursor for both all-trans and 9-cis isomers of retinoic acid. pnas.org The isomerization from an all-trans to a cis configuration can occur at the level of retinol or retinaldehyde. pnas.org Studies using bovine liver membranes have demonstrated the capability to isomerize all-trans-retinoic acid into 9-cis-retinoic acid and 13-cis-retinoic acid, a process mediated by thiol groups. nih.govresearchgate.net Once formed, 9-cis-retinoic acid itself can be a substrate for further isomerization, leading to the formation of other isomers such as 13-cis-retinoic acid, 9,13-di-cis-retinoic acid, and all-trans-retinoic acid. who.int The non-enzymatic reverse isomerization of 11-cis and 13-cis-retinol (B135769) to all-trans-retinol has been observed in retinal pigment epithelium (RPE) microsomes, though this process is reportedly less efficient for 9-cis-retinol. researchgate.net

The existence of a specific 9-cis-retinol dehydrogenase (9-cis-RDH) suggests a dedicated pathway where 9-cis-retinol is generated from all-trans-retinol, similar to the generation of 11-cis-retinol in the visual system, for subsequent oxidation to 9-cis-retinoic acid. pnas.org This highlights that the 9-cis-retinol released from this compound can be channeled into a network of cis/trans conversions, influencing the pool of available ligands for nuclear receptors.

Table 1: Key Enzymes in Retinoid Isomerization and Metabolism

Enzyme Abbreviation Function
Lecithin:Retinol Acyltransferase LRAT Esterifies all-trans-retinol to form all-trans-retinyl esters for storage and as a substrate for isomerization. nih.govnih.govnews-medical.net
RPE-specific 65 kDa protein RPE65 Isomerizes all-trans-retinyl esters to 11-cis-retinol, a key step in the visual cycle. nih.govnih.govnih.gov
Retinol Dehydrogenase RDH Reversibly oxidizes retinol to retinaldehyde. news-medical.netnih.gov Specific forms like 9-cis-RDH act on cis-isomers. pnas.org
Retinal Dehydrogenase RALDH / ALDH Irreversibly oxidizes retinaldehyde to retinoic acid. nih.govnih.gov
Cytochrome P450 CYP Catalyzes the oxidative catabolism of retinoic acid to more polar metabolites like 4-oxo-retinoic acid. nih.govmdpi.com
UDP-glucuronosyltransferase UGT Conjugates retinoic acid and its metabolites with glucuronic acid for elimination. nih.gov

Oxidative and Reductive Metabolic Pathways of Deuterated Retinoids

Following hydrolysis, the 9-cis-retinol-d5 moiety undergoes a series of oxidative and reductive transformations. The initial and rate-limiting step in retinoic acid biosynthesis is the reversible oxidation of retinol to retinaldehyde, catalyzed by retinol dehydrogenases (RDHs). nih.govmdpi.com Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinal dehydrogenases (RALDHs). nih.govnih.gov In breast cancer cells overexpressing cis-retinol dehydrogenase (cRDH), 9-cis-retinol is rapidly taken up and oxidized to 9-cis-retinal. nih.gov

The presence of deuterium atoms in the this compound molecule can potentially influence the rate of these metabolic reactions. Deuterium substitution, particularly at a site of enzymatic cleavage, can lead to a kinetic isotope effect, where the heavier deuterium atom slows down the reaction rate. In the context of deuterated vitamin A (gildeuretinol), this principle is utilized to slow the formation of cytotoxic byproducts (dimers) in the visual cycle without halting the cycle itself. modernretina.com This suggests that deuteration can modulate metabolic pathways. If the deuterium atoms in this compound are located on the retinoid backbone, they could potentially slow its oxidation. However, with the label on the stearate moiety, the primary effect would be on the metabolism of the fatty acid itself, with the metabolism of the released 9-cis-retinol proceeding at a normal rate.

Once 9-cis-retinoic acid is formed, it can be further metabolized through oxidative pathways. Cytochrome P450 enzymes, particularly the CYP26 family, are responsible for the catabolism of retinoic acid into more polar, inactive metabolites. nih.govmdpi.com A major oxidative metabolite of 9-cis-retinoic acid identified in preclinical models is 9-cis-4-oxoretinoic acid. who.int Reductive pathways also exist; for instance, retinaldehyde can be reduced back to retinol by retinaldehyde reductases. nih.gov

Conjugation and Elimination Pathways in Model Organisms

To facilitate excretion, the body converts lipophilic compounds like retinoids into more water-soluble derivatives through conjugation reactions. The primary conjugation pathway for retinoic acid and its oxidized metabolites is glucuronidation. nih.gov In studies involving human subjects, the major urinary metabolites of 9-cis-retinoic acid were identified as 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxoretinoyl-β-glucuronide. who.intnih.gov This indicates that both the parent acid and its 4-oxo metabolite are substrates for UDP-glucuronosyltransferases (UGTs).

These conjugated metabolites are sufficiently water-soluble to be eliminated from the body via urine. nih.gov Unmetabolized retinoids and some metabolites can also be eliminated through the feces. who.intnih.gov The metabolic pathways observed in humans are generally conserved in mammalian preclinical models, such as rats and mice, making these findings relevant for in vitro and in vivo studies using these model organisms. The deuterated stearate, once cleaved from the retinyl group, would enter the fatty acid metabolism pool and be metabolized through beta-oxidation.

Table 2: Identified Metabolites of 9-cis-Retinoic Acid

Metabolite Type of Transformation Pathway
13-cis-Retinoic Acid Isomerization Isomerization who.int
all-trans-Retinoic Acid Isomerization Isomerization who.int
9,13-di-cis-Retinoic Acid Isomerization Isomerization who.int
9-cis-4-oxoretinoic Acid Oxidation CYP-mediated catabolism who.int
9-cis-Retinoyl-β-glucuronide Conjugation Glucuronidation nih.gov
9-cis-4-oxoretinoyl-β-glucuronide Oxidation & Conjugation CYP-mediated catabolism followed by Glucuronidation nih.gov

Mechanistic Elucidation of Retinoid Homeostasis and Signaling Using 9 Cis Retinyl Stearate D5 As a Tracer

Investigating Retinoid Ester Hydrolase Activity and Substrate Specificity

Retinoid ester hydrolases (REHs) are critical enzymes that mobilize retinol (B82714) from its storage form, retinyl esters. The use of 9-cis-Retinyl Stearate-d5 as a substrate analog enables detailed investigation into the activity and specificity of these enzymes for 9-cis-retinoid isomers.

Characterization of Enzyme-Substrate Interactions in 9-cis-Retinoid Metabolism

Studies utilizing various isomers of retinyl esters have shed light on the substrate preferences of REHs. Research on REH activity in the retinal pigment epithelium (RPE) has demonstrated that these enzymes exhibit distinct specificities for different geometric isomers of retinoids. While 11-cis-retinyl palmitate is the preferred substrate in the RPE, the hydrolase activity towards other isomers, including 9-cis-retinyl palmitate, has been quantified. This suggests that while not the primary target in this specific tissue, 9-cis-retinyl esters can be hydrolyzed to release 9-cis-retinol (B22316).

The specific activity of REH for 9-cis-retinyl palmitate is significantly lower than for the 11-cis isomer, indicating a structured active site that preferentially accommodates the 11-cis configuration. Competition studies have further elucidated these enzyme-substrate interactions, showing that the presence of 11-cis-retinyl palmitate can significantly inhibit the hydrolysis of other isomers, including 9-cis-retinyl palmitate. nih.gov This highlights a competitive binding dynamic at the active site of the enzyme.

Specific Activity of Retinyl Ester Hydrolase with Retinoid Isomers

Substrate (Retinyl Palmitate Isomer)Specific Activity (nmol/min/mg)
11-cis1.7
9-cis0.1 - 0.3
13-cis0.1 - 0.3
all-trans0.1 - 0.3

Data derived from studies on retinyl ester hydrolase activity in the retinal pigment epithelium. nih.gov

Impact of Genetic Modifiers on Retinyl Ester Hydrolysis in Research Models

The study of genetically modified research models has been instrumental in understanding the in vivo roles of specific enzymes in retinoid metabolism. A key example is the RPE65 protein, which is essential for the isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599) in the visual cycle. pnas.orgnih.govupenn.edu Mice lacking a functional RPE65 gene (Rpe65-deficient mice) exhibit a block in the visual cycle and accumulate all-trans-retinyl esters. nih.govupenn.edu

Elucidating Intracellular Retinoid Transport and Chaperone Protein Interactions

Once hydrolyzed from their esterified form, retinoids are trafficked within the cell by a family of specific binding proteins. The use of tracers like this compound allows for the study of these transport and interaction dynamics.

Role of Retinoid-Binding Proteins in 9-cis-Retinoid Trafficking

Cellular Retinol-Binding Proteins (CRBPs) are key chaperone proteins that bind retinol and retinal, facilitating their transport and delivery to enzymes for subsequent metabolism. nih.govnih.gov Studies have determined the binding affinities of CRBPI and CRBPII for various retinoid isomers, including 9-cis-retinol and 9-cis-retinal (B17824). Both CRBPI and CRBPII have been shown to bind 9-cis-retinol and 9-cis-retinal with high affinity, although slightly lower than their affinity for the all-trans isomers. nih.gov This high-affinity binding suggests that CRBPs play a significant role in chaperoning 9-cis-retinoids within the cell, thereby preventing their non-specific interactions and directing them towards specific metabolic pathways. nih.gov The differential binding affinities of CRBPI and CRBPII for 9-cis-retinoids may also contribute to their distinct roles in regulating the metabolic fate of these isomers. nih.gov

Binding Affinities (K'd, nM) of CRBPI and CRBPII for 9-cis-Retinoids

RetinoidCRBPI (K'd, nM)CRBPII (K'd, nM)
9-cis-retinol1168
9-cis-retinal85

Data from fluorescence spectroscopy binding assays. nih.gov

Mechanisms of Interconversion Between Retinoid Isomers

The biological activity of retinoids is highly dependent on their isomeric configuration. While the isomerization of all-trans-retinoids to 11-cis-retinoids in the visual cycle is well-characterized, the mechanisms for the interconversion of other isomers, such as the formation of 9-cis-retinoids, are less understood. Research has shown that bovine liver membranes can catalyze the isomerization of all-trans-retinoic acid to both 9-cis-retinoic acid and 13-cis-retinoic acid. nih.govnih.gov This process appears to be mediated by thiol groups within the microsomal fraction of liver cells. nih.govnih.gov However, this enzymatic isomerization was not observed when all-trans-retinol or all-trans-retinal (B13868) were used as substrates, suggesting that the isomerization may occur at the level of retinoic acid. nih.govnih.gov The use of isotopically labeled tracers like this compound could be pivotal in determining whether 9-cis-retinol, once released from its ester, can be directly isomerized from other retinol isomers or if the isomerization predominantly occurs after oxidation to retinoic acid.

Contributions to Understanding Retinoic Acid Biosynthesis from 9-cis-Retinyl Esters

The ultimate biological activity of many retinoids is mediated by retinoic acid, which acts as a ligand for nuclear receptors to regulate gene expression. The biosynthesis of 9-cis-retinoic acid from its precursors is a critical area of investigation. Tracing the metabolic cascade from this compound can provide quantitative data on the efficiency of this conversion.

The biosynthesis of 9-cis-retinoic acid from 9-cis-retinol is a two-step oxidative process. The first step, the oxidation of 9-cis-retinol to 9-cis-retinal, is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH). acs.orgnih.gov Subsequently, 9-cis-retinal is oxidized to 9-cis-retinoic acid. In vitro studies with hepatic-derived cell lines have demonstrated that these cells can take up 9-cis-retinol and esterify it, likely through the action of acyl-CoA:retinol acyltransferase and lecithin (B1663433):retinol acyltransferase. acs.orgnih.gov These same cell lines also possess the enzymatic machinery to hydrolyze these 9-cis-retinyl esters. acs.orgnih.gov Furthermore, the expression of cRDH in breast cancer cells has been shown to lead to the metabolism of 9-cis-retinol, although in this specific cell line, it did not lead to the formation of 9-cis-retinoic acid, but rather other metabolites that inhibited cell proliferation. nih.gov This highlights the cell-type-specific nature of retinoid metabolic pathways. The conversion of all-trans-retinol to 9-cis-retinal has also been observed in cell homogenates, suggesting a potential pathway for the de novo synthesis of 9-cis-retinoids from the more abundant all-trans isomers. acs.orgnih.gov

Pathways Leading to 9-cis-Retinoic Acid Formation

The biosynthesis of 9-cis-retinoic acid, a potent signaling molecule, from its precursor esters like 9-cis-retinyl stearate (B1226849) is a multi-step enzymatic process. Using this compound as a tracer allows for the unambiguous tracking of its conversion through these sequential steps.

The initial step in the pathway is the hydrolysis of the retinyl ester. In vivo studies have shown that hepatic cells, such as Hep G2 hepatoma and HSC-T6 stellate cells, are capable of hydrolyzing 9-cis-retinyl esters. nih.govresearchgate.net This reaction is catalyzed by retinyl ester hydrolase(s) to release 9-cis-retinol and the fatty acid.

Once 9-cis-retinol-d5 (B1162608) is formed, it undergoes oxidation to 9-cis-retinal-d5. This conversion is mediated by a specific enzyme known as cis-retinol dehydrogenase (cRDH). nih.govresearchgate.net The final step in the formation of the active signaling molecule is the oxidation of 9-cis-retinal-d5 to 9-cis-retinoic acid-d5. This demonstrates that all-trans-retinol can be a source for the synthesis of 9-cis-retinoic acid. nih.gov

The esterification of 9-cis-retinol is a competing pathway, and research indicates that this process is likely carried out by acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.govresearchgate.net The use of a deuterated tracer helps in quantifying the flux through these competing hydrolytic and esterification pathways, providing a clearer picture of retinoid homeostasis.

Table 1: Key Enzymes in the Conversion of 9-cis-Retinyl Stearate to 9-cis-Retinoic Acid

Enzyme Substrate Product Function in Pathway
Retinyl Ester Hydrolase 9-cis-Retinyl Stearate 9-cis-Retinol Hydrolysis of the ester bond to release retinol. nih.gov
cis-Retinol Dehydrogenase (cRDH) 9-cis-Retinol 9-cis-Retinal Oxidation of retinol to the corresponding retinaldehyde. nih.govresearchgate.net
Retinal Dehydrogenase 9-cis-Retinal 9-cis-Retinoic Acid Oxidation of retinaldehyde to the active retinoic acid.
Lecithin:Retinol Acyltransferase (LRAT) 9-cis-Retinol 9-cis-Retinyl Esters Esterification of retinol for storage. nih.govpnas.org

Linkages to Retinoid X Receptor (RXR) Ligand Research

The significance of the metabolic pathways detailed above lies in the biological activity of the end product, 9-cis-retinoic acid. This molecule is a high-affinity ligand for a class of nuclear receptors known as the Retinoid X Receptors (RXRs). researchgate.netnih.govelsevierpure.com RXRs are crucial transcription factors that form heterodimers with other nuclear receptors, thereby regulating the expression of a wide array of genes involved in development, metabolism, and cell differentiation. wikipedia.org

The use of this compound as a tracer is instrumental in linking the metabolism of retinyl esters to the activation of RXR-mediated signaling pathways. By tracking the conversion of the deuterated ester to 9-cis-retinoic acid-d5, researchers can correlate the concentration of the endogenously produced ligand with the activation of RXR target genes.

Studies have demonstrated that 9-cis-retinoic acid is significantly more potent than all-trans-retinoic acid in activating RXR. elsevierpure.com The identification of 9-cis-retinoic acid as a natural RXR ligand has opened up new avenues in understanding retinoid physiology. researchgate.net Research using specific RXR agonists has shown that activation of the PPARgamma-RXR heterodimer by 9-cis-retinoic acid can have immunosuppressive effects on dendritic cells. nih.gov The ability to trace the formation of 9-cis-retinoic acid from its precursors provides a powerful tool for investigating the physiological and pathological roles of RXR activation.

Table 2: Retinoid Receptors and Ligand Specificity

Receptor High-Affinity Ligand(s) Role in Signaling
Retinoic Acid Receptor (RAR) all-trans-Retinoic Acid, 9-cis-Retinoic Acid Mediates the effects of all-trans-retinoic acid on gene expression. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
9-cis-Retinoic Acid
9-cis-Retinol
9-cis-Retinal
all-trans-Retinol
9-cis-retinyl esters
all-trans-retinoic acid
9-cis-Retinyl Acetate (B1210297)
all-trans-retinal
all-trans-retinyl esters
11-cis-retinal
11-cis-retinol
13-cis-retinol (B135769)
11-cis-retinyl ester
all-trans-retinyl palmitate
9-cis-retinyl-succinate
9-cis-β-carotene
Bexarotene
Rosiglitazone
GW9662
HX603

Applications of 9 Cis Retinyl Stearate D5 in Advanced Biomedical Research Models

Studying Retinoid Metabolism and Dynamics in Specific Organ Systems

The use of deuterated tracers like 9-cis-Retinyl Stearate-d5 enables researchers to follow the absorption, storage, and mobilization of specific retinoid isomers in a highly specific manner. By introducing a labeled form of 9-cis-retinyl stearate (B1226849) into a biological system, scientists can distinguish the tracer from the endogenous pool of retinoids, providing clear insights into its metabolic fate.

Hepatic Retinoid Ester Metabolism in Animal Models

The liver is the primary storage site for retinoids, holding approximately 80% of the body's total vitamin A, predominantly as retinyl esters within hepatic stellate cells (HSCs). nih.govnih.gov The metabolism of these esters is a dynamic process involving esterification and hydrolysis, catalyzed by enzymes such as lecithin (B1663433):retinol (B82714) acyltransferase (LRAT) and retinyl ester hydrolases (REHs).

In animal models, this compound can be administered to trace the kinetics of hepatic uptake and esterification. Following administration, liver tissue can be analyzed at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the deuterated tracer and its metabolites. This approach allows for the determination of the rate of incorporation of 9-cis-retinyl stearate into the liver's storage pool and its subsequent conversion to other deuterated retinoid forms, such as 9-cis-retinol-d5 (B1162608). These studies can reveal how the liver processes different isomers of retinyl esters and the efficiency of the enzymatic machinery involved.

Illustrative Research Findings: A hypothetical study in a murine model could involve administering a single dose of this compound and tracking its presence in the liver over 48 hours. The results might indicate a rapid uptake, with peak concentrations of the deuterated ester in the liver within the first 6 hours, followed by a gradual decline as it is hydrolyzed to 9-cis-retinol-d5 for either local use or transport to other tissues.

Table 1: Hypothetical Hepatic Uptake and Metabolism of this compound in a Murine Model

Time Point (Hours)Hepatic this compound (pmol/g tissue)Hepatic 9-cis-Retinol-d5 (pmol/g tissue)
2150.2 ± 12.510.1 ± 2.3
6210.5 ± 18.925.8 ± 4.1
12185.3 ± 15.740.2 ± 5.5
24120.1 ± 10.335.6 ± 4.8
4865.4 ± 7.228.9 ± 3.9

Ocular Retinoid Cycle Research Using Deuterated Tracers

The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for vision. While 11-cis-retinal is the endogenous chromophore, studies have shown that 9-cis-retinal (B17824) can also form a functional visual pigment called isorhodopsin. Research in animal models with defects in the visual cycle, such as Rpe65−/− mice, has utilized 9-cis-retinoids to bypass the enzymatic block and restore vision. nih.gov

The use of this compound as a tracer can provide detailed insights into the kinetics of the ocular retinoid cycle. By administering the deuterated compound, researchers can track its journey to the retinal pigment epithelium (RPE), its hydrolysis to 9-cis-retinol-d5, and its subsequent oxidation to 9-cis-retinal-d5. This allows for the precise measurement of the rates of these reactions and the efficiency of chromophore regeneration. Such studies are critical for understanding the mechanisms of retinal diseases and for evaluating the efficacy of therapeutic interventions.

Retinoid Dynamics in Adipose Tissue and Other Extrahepatic Sites

While the liver is the main storage organ, adipose tissue also plays a significant role in retinoid homeostasis, storing a considerable amount of retinyl esters. nih.gov The dynamics of retinoid uptake, storage, and mobilization in adipose tissue are of great interest, particularly in the context of metabolic diseases like obesity.

By employing this compound as a tracer, researchers can investigate how adipose tissue handles specific retinyl esters. In animal models, the administration of this deuterated compound can be followed by the analysis of adipose tissue at different time points to quantify the accumulation of the tracer and its metabolites. This can help to determine the turnover rate of retinyl esters in adipocytes and how this is influenced by factors such as diet and metabolic state. Similar methodologies can be applied to other extrahepatic tissues like the lungs and kidneys to understand their specific roles in retinoid metabolism.

Investigating Nutritional and Genetic Influences on Retinoid Status in Research Models

The metabolism of retinoids is not static but is influenced by both external factors, such as diet, and internal factors, like an individual's genetic makeup. This compound is an ideal tool for dissecting these influences in controlled research settings.

Impact of Dietary Factors on Deuterated Retinoid Turnover

The composition of the diet, particularly the fat content, can significantly impact lipid and retinoid metabolism. For instance, high-fat diets have been shown to alter retinoid homeostasis in animal models. nih.gov By using this compound, researchers can precisely quantify how different dietary regimens affect the turnover of this specific retinyl ester.

In a typical experimental design, animal models would be fed different diets (e.g., a standard chow vs. a high-fat diet) and then administered the deuterated tracer. Subsequent analysis of various tissues would reveal the impact of the diet on the uptake, storage, and clearance of this compound. Such studies could demonstrate, for example, that a high-fat diet enhances the storage of the deuterated retinyl ester in adipose tissue while potentially impairing its mobilization from the liver.

Illustrative Research Findings: A hypothetical study could compare the distribution of this compound in mice on a standard diet versus a high-fat diet 24 hours after administration. The results might show a significant shift in the storage of the deuterated tracer towards adipose tissue in the high-fat diet group.

Table 2: Hypothetical Distribution of this compound in Different Tissues Under Varying Dietary Conditions (24h post-administration)

TissueStandard Diet (pmol/g tissue)High-Fat Diet (pmol/g tissue)
Liver120.1 ± 10.395.7 ± 8.5
Adipose Tissue45.3 ± 5.185.2 ± 9.3
Lungs15.8 ± 2.014.9 ± 1.8
Kidneys12.1 ± 1.511.8 ± 1.3

Genetic Polymorphisms Affecting Retinoid Ester Processing in Model Systems

Genetic variations in enzymes involved in retinoid metabolism can have profound effects on an individual's vitamin A status. Animal models with specific gene knockouts, such as Lrat−/− mice, have been instrumental in understanding the roles of these enzymes. nih.gov

The use of this compound in such genetically modified animal models can provide clear evidence of an enzyme's function. For example, administering the deuterated tracer to Lrat−/− mice would allow researchers to investigate alternative pathways for retinyl ester synthesis. Since LRAT is the primary enzyme for retinol esterification in the liver, its absence would be expected to dramatically alter the metabolism of the administered tracer. By tracking the fate of this compound and its metabolites, researchers can identify the contributions of other enzymes, such as acyl-CoA:retinol acyltransferases (ARATs), in different tissues. These studies are crucial for understanding the molecular basis of retinoid-related genetic disorders.

Development of Research Models for Retinoid-Related Pathophysiology

The study of retinoid-related pathophysiology, which encompasses conditions arising from both vitamin A deficiency and toxicity, relies on sophisticated research models to unravel complex metabolic and signaling pathways. Stable isotope-labeled compounds are invaluable tools in this field, enabling researchers to trace the metabolic fate of specific retinoids within biological systems. eurisotop.com this compound, a deuterated form of a naturally occurring retinyl ester, serves as a powerful tracer for investigating the dynamics of 9-cis-retinoid metabolism, storage, and action in both cellular and whole-organism models. pharmaffiliates.combiosimilarspipeline.com The incorporation of deuterium (B1214612) (d5) creates a heavier version of the molecule that is chemically identical to its natural counterpart but can be distinguished and quantified by mass spectrometry, allowing for precise tracking without the use of radioactive isotopes. eurisotop.commedchemexpress.com

In Vitro Models for Studying Retinoid Dysregulation

In vitro models, such as cell cultures, are fundamental for dissecting the molecular mechanisms of retinoid dysregulation at the cellular level. The use of this compound in these systems allows for detailed analysis of specific enzymatic processes and cellular transport mechanisms.

When introduced into cell culture media, this compound can be taken up by cells and metabolized. Researchers can track the deuterated label to quantify the activity of key enzymes involved in retinoid metabolism. For example, the hydrolysis of this compound to 9-cis-Retinol-d5 by retinyl ester hydrolases can be precisely measured. nih.gov Subsequent enzymatic reactions, such as the oxidation of 9-cis-Retinol-d5 to 9-cis-Retinal-d5 and then to 9-cis-Retinoic Acid-d5, can also be traced. nih.gov This provides quantitative data on the rates of synthesis for biologically active retinoids.

This approach is critical for understanding how various factors, including genetic mutations, exposure to toxins, or disease states, can alter retinoid metabolism. For instance, in studies using hepatic cell lines like Hep G2, labeled retinols have been used to investigate the preference for esterification and the kinetics of retinoic acid biosynthesis. nih.gov Applying this compound in such models would enable scientists to specifically delineate the pathways of 9-cis-retinoid processing and how they might differ from the all-trans pathway, which is crucial given that 9-cis-retinoic acid is the specific ligand for Retinoid X Receptors (RXRs). mdpi.com

Below is an interactive data table summarizing potential applications of this compound in various in vitro models to study retinoid dysregulation.

Cell ModelResearch ObjectiveParameter Measured with this compoundPotential Finding
Hep G2 (Hepatoma Cells) Investigate hepatic retinoid esterification and storage.Rate of hydrolysis to 9-cis-Retinol-d5; Rate of re-esterification with other fatty acids.Elucidation of substrate specificity for acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.gov
HSC-T6 (Hepatic Stellate Cells) Study the dynamics of retinoid storage and release in liver stellate cells.Cellular uptake and accumulation of labeled retinyl ester; Mobilization and conversion to 9-cis-Retinol-d5.Insights into the regulation of vitamin A storage pools under normal and fibrotic conditions. nih.gov
ARPE-19 (Retinal Pigment Epithelium Cells) Elucidate the role of 9-cis-retinoids in the visual cycle.Conversion to 9-cis-Retinol-d5 and subsequent isomerization.Understanding the processing of dietary 9-cis isomers for vision.
Human Neural Stem Cells (NSCs) Assess the impact of retinoids on neural differentiation.Cellular uptake and metabolism to 9-cis-Retinoic Acid-d5.Determining the specific role of 9-cis-retinoid signaling in promoting glial versus neuronal cell fates. nih.gov

Animal Models for Investigating Vitamin A Deficiency or Toxicity Mechanisms

Animal models are indispensable for understanding the systemic effects of altered vitamin A status. The use of deuterated retinoids like this compound in these models provides a safe and effective method for studying whole-body retinoid kinetics. nih.gov This approach, often part of a retinol isotope dilution (RID) technique, allows for the assessment of vitamin A body stores and the metabolic fate of specific retinoid isomers under different physiological conditions. researchgate.netnih.gov

In models of vitamin A deficiency (VAD) , administering a dose of this compound can help researchers track its absorption, transport, and utilization. In a VAD state, the body's homeostatic mechanisms are altered. By measuring the appearance of 9-cis-Retinol-d5 in circulation and its accumulation in the liver (the primary storage site), scientists can quantify how efficiently this specific isomer is processed to replenish depleted stores. nih.govnih.gov This is crucial for evaluating the efficacy of different vitamin A forms in combating deficiency.

Conversely, in models of vitamin A toxicity (hypervitaminosis A) , this compound can be used to trace the metabolic consequences of excessive retinoid intake. High levels of vitamin A can overwhelm the liver's storage capacity and saturate binding proteins, leading to cellular damage. By tracking the distribution and excretion of the deuterated label, researchers can identify how the body attempts to detoxify and eliminate the excess 9-cis-retinoid. This can reveal key information about the catabolic pathways that are activated during toxicity and help identify metabolites that may contribute to the toxic effects. nih.gov Studies using deuterated vitamin A in rodents have successfully measured the incorporation of the labeled vitamin into liver reserves, demonstrating the feasibility of this approach for quantifying storage dynamics. nih.gov

The following interactive data table outlines how this compound could be applied in animal models to investigate mechanisms of vitamin A deficiency and toxicity.

ConditionAnimal ModelApplication of this compoundKey Parameters MeasuredExpected Insights
Vitamin A Deficiency Rat or mouse model fed a VAD diet.Administer a single oral dose as a tracer.Bioavailability; Rate of hepatic uptake and storage; Mobilization from liver to plasma.Quantification of absorption and storage efficiency of the 9-cis isomer to alleviate deficiency. nih.gov
Vitamin A Toxicity Rat or mouse model fed a high vitamin A diet.Administer a single oral dose as a tracer alongside the high retinoid diet.Plasma kinetics; Distribution in extrahepatic tissues (e.g., kidney, adipose); Rate of catabolism and excretion.Identification of metabolic pathways for detoxification and the potential for tissue-specific accumulation leading to toxicity. nih.gov
Retinal Degeneration Lrat-/- or Rpe65-/- mouse models.Oral administration to bypass defects in the canonical visual cycle.Delivery of 9-cis-Retinal-d5 to the retina; Restoration of visual function markers (e.g., electroretinography).Assessment of the potential of 9-cis-retinoids to serve as a therapeutic agent for certain forms of inherited blindness. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Retinoids

Integration of Multi-Omics Approaches with Deuterated Retinoid Tracing

The complexity of retinoid biology necessitates a holistic approach that extends beyond single-molecule analysis. The integration of multi-omics strategies with deuterated retinoid tracing offers a powerful platform to comprehensively investigate the metabolic fate and biological impact of these molecules. By simultaneously analyzing various molecular layers, researchers can gain unprecedented insights into the systemic effects of retinoids.

Metabolomics and Lipidomics in Retinoid Research

Metabolomics and lipidomics, the large-scale study of small molecules and lipids, are instrumental in mapping the metabolic pathways influenced by retinoids. When combined with the use of deuterated tracers like 9-cis-Retinyl Stearate-d5, these approaches can precisely track the conversion of the parent compound into its various metabolites and identify novel downstream metabolic products.

Recent studies have demonstrated the utility of metabolomics in revealing the impact of retinoids on diverse metabolic pathways. For instance, research has shown that retinoids can modulate glycolysis and glycan metabolism. Furthermore, metabolomic and lipidomic profiling has been employed to investigate the role of retinoids in diabetic retinopathy, identifying specific metabolic signatures associated with the disease. In the context of liver health, metabolomic analyses have revealed that pregnane X receptor (PXR) activation leads to significant alterations in metabolites involved in lipid metabolism and energy homeostasis, with a notable increase in hepatic all-trans retinoic acid.

By employing deuterated retinoids in such studies, researchers can achieve more accurate quantification and differentiation of endogenous versus exogenous retinoid pools, leading to a more precise understanding of their metabolic flux and turnover.

Proteomic Analysis of Retinoid-Metabolizing Enzymes

Proteomics, the comprehensive analysis of proteins, provides a direct window into the cellular machinery responsible for retinoid metabolism. By identifying and quantifying the abundance and post-translational modifications of retinoid-metabolizing enzymes, researchers can elucidate the regulatory mechanisms governing retinoid homeostasis.

Studies have utilized proteomics to investigate the effects of retinoids on the skin proteome, revealing changes in proteins involved in glycan metabolism and protein biosynthesis. In the context of retinal diseases, proteomic analysis has identified alterations in metabolic and synaptic proteins in diabetic retinas. Key enzymes in retinoid metabolism, such as retinol (B82714) dehydrogenases (RDHs), aldehyde dehydrogenases (ALDHs), and cytochrome P450 family 26 (CYP26) enzymes, are primary targets for proteomic investigation. The use of deuterated retinoid probes can help in identifying novel protein-retinoid interactions and characterizing the substrate specificity of these enzymes.

Table 1: Key Enzymes in Retinoid Metabolism

Enzyme FamilyFunctionExamples
Retinol Dehydrogenases (RDHs)Oxidation of retinol to retinaldehydeRDH10
Aldehyde Dehydrogenases (ALDHs)Oxidation of retinaldehyde to retinoic acidALDH1A1, ALDH1A2, ALDH1A3
Cytochrome P450 Family 26 (CYP26)Catabolism of retinoic acidCYP26A1, CYP26B1, CYP26C1
Lecithin (B1663433):Retinol Acyltransferase (LRAT)Esterification of retinolLRAT
Retinyl Ester Hydrolases (REHs)Hydrolysis of retinyl esters

Advancements in High-Resolution Mass Spectrometry for Enhanced Retinoid Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical chemistry and plays an indispensable role in the study of deuterated retinoids. The continuous advancements in HRMS technology are enabling researchers to analyze these compounds with unprecedented sensitivity, specificity, and detail.

Techniques such as electrospray ionization (ESI) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have become the gold standard for the quantification of retinoids and their metabolites in biological matrices. google.comimrpress.comnih.govmodernretina.com These methods offer the high sensitivity required to detect low-abundance retinoid isomers and metabolites. The use of deuterated internal standards, such as this compound, is crucial for accurate quantification, as they can correct for variations in sample preparation and analysis. google.com Furthermore, HRMS allows for the precise determination of isotopic purity of deuterated compounds, which is essential for tracer studies. iastate.edunih.gov

Imaging mass spectrometry is an emerging technique that allows for the visualization of the spatial distribution of molecules within tissues. fit.eduasu.edu This technology holds immense promise for retinoid research, as it can be used to map the distribution of deuterated retinoids and their metabolites in specific organs and even at the subcellular level. This capability will provide invaluable insights into the localized metabolism and sites of action of these compounds.

Development of Novel Deuterated Retinoid Analogues for Specific Research Questions

The synthesis of novel deuterated retinoid analogues is a key area of future research that will enable scientists to address specific biological questions with greater precision. By strategically placing deuterium (B1214612) atoms at different positions within the retinoid molecule, researchers can create probes that are tailored for particular applications.

For example, deuteration at specific sites can be used to investigate the mechanisms of enzymatic reactions and to study the kinetic isotope effect. This can provide detailed information about the transition states of enzyme-catalyzed reactions involving retinoids. Several deuterated analogues of vitamin A have been synthesized for use in isotope dilution assays to assess vitamin A status in humans. iastate.edu The synthesis of various tri-, tetra-, and penta-deuterated forms of vitamin A has been described, with some analogues being preferred for biological studies due to their high isotopic integrity. elsevierpure.com

Furthermore, the development of deuterated analogues of bioactive retinoids can aid in drug development and in understanding the mechanisms of action of retinoid-based therapies. For instance, deuterated vitamin A has been investigated for its potential to slow the formation of detrimental vitamin A dimers in the eye, which are implicated in age-related macular degeneration. A deuterated form of vitamin A, known as gildeuretinol, has shown promise in preserving vision in patients with Stargardt disease by reducing the accumulation of toxic byproducts of the visual cycle. modernretina.com

The modular synthesis of deuterated retinoids allows for flexible control over the deuterium labeling pattern, providing powerful tools for drug modification and research. google.com The ability to synthesize a variety of deuterated retinoid analogues will undoubtedly fuel new discoveries in the field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.